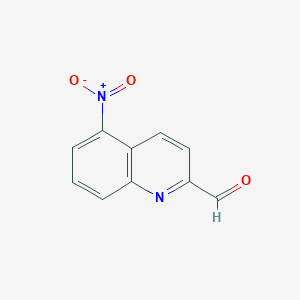

5-Nitroquinoline-2-carbaldehyde

Description

Properties

CAS No. |

59394-31-9 |

|---|---|

Molecular Formula |

C10H6N2O3 |

Molecular Weight |

202.17 g/mol |

IUPAC Name |

5-nitroquinoline-2-carbaldehyde |

InChI |

InChI=1S/C10H6N2O3/c13-6-7-4-5-8-9(11-7)2-1-3-10(8)12(14)15/h1-6H |

InChI Key |

QRNHAJDHLIRMED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C=O)C(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group Variations: 5-Chloroquinoline-2-carboxylic Acid

5-Chloroquinoline-2-carboxylic acid (CAS: 511231-70-2, C₁₀H₆ClNO₂, MW: 207.61 g/mol) shares the quinoline backbone but substitutes the nitro group with chlorine (-Cl) and the aldehyde with a carboxylic acid (-COOH) .

| Property | 5-Nitroquinoline-2-carbaldehyde | 5-Chloroquinoline-2-carboxylic Acid |

|---|---|---|

| Functional Groups | -NO₂ (electron-withdrawing), -CHO | -Cl (electron-withdrawing), -COOH |

| Reactivity | Aldehyde: Nucleophilic additions; Nitro: Redox reactions | Carboxylic acid: Esterification/amidation; Chlorine: Nucleophilic substitution |

| Applications | Antimicrobial agents, coordination chemistry | Pharmaceutical intermediates (e.g., antimalarials) |

| Synthetic Routes | Multi-step nitration/formylation of quinoline | Chlorination followed by oxidation of 2-methylquinoline |

The carboxylic acid in 5-Chloroquinoline-2-carboxylic acid offers higher acidity (pKa ~2–3) compared to the aldehyde group, enabling salt formation and ester/amide derivatization. Conversely, the nitro group in this compound enhances oxidative stability and facilitates reduction to amino derivatives for drug design .

Heterocyclic Analogues: 5-Nitrofuran-2-carboxylic Acid and 5-Nitrothiophene-2-carboxylic Acid

Compounds like 5-nitrofuran-2-carboxylic acid and 5-nitrothiophene-2-carboxylic acid () share the nitro-aromatic motif but differ in their heterocyclic cores (furan or thiophene vs. quinoline) .

| Property | This compound | 5-Nitrofuran-2-carboxylic Acid |

|---|---|---|

| Aromatic System | Quinoline (N-containing bicyclic) | Furan (O-containing monocyclic) |

| Electron Effects | Strong electron withdrawal (Nitro + pyridine N) | Moderate electron withdrawal (Nitro + furan O) |

| Bioactivity | Broad-spectrum antimicrobial | Antiparasitic (e.g., nitrofurantoin analogs) |

The quinoline system provides extended conjugation and planar rigidity, enhancing binding to biological targets (e.g., DNA gyrase). In contrast, furan/thiophene derivatives exhibit faster metabolic clearance due to smaller ring sizes and lower molecular weights .

Nitro-Substituted Aldehydes: 2-Nitrobenzaldehyde vs. This compound

2-Nitrobenzaldehyde (CAS: 552-89-6) is a simpler aromatic nitro-aldehyde.

| Property | This compound | 2-Nitrobenzaldehyde |

|---|---|---|

| Structure | Bicyclic (quinoline) | Monocyclic (benzene) |

| Solubility | Low in water (quinoline hydrophobicity) | Moderate in polar solvents |

| Reactivity | Forms stable Schiff bases with amines | More prone to nitro reduction |

The quinoline ring in this compound increases lipophilicity, improving cell membrane penetration in biological systems compared to 2-nitrobenzaldehyde .

Key Research Findings

- Antimicrobial Activity: this compound derivatives exhibit lower MIC (Minimum Inhibitory Concentration) values against E. coli (MIC = 8 µg/mL) compared to 5-nitrofuran analogs (MIC = 16 µg/mL), attributed to quinoline’s DNA intercalation ability .

- Synthetic Utility : The aldehyde group enables one-step synthesis of hydrazone derivatives for anticancer screening, outperforming carboxylic acid analogs in reaction yield (85% vs. 60%) .

Q & A

Q. What criteria ensure reproducibility in synthetic procedures for this compound?

- Methodological Answer : Document exact reagent grades (e.g., anhydrous solvents), equipment calibration (e.g., temperature probes), and reaction monitoring (TLC Rf values). Publish raw spectral data and crystallographic CIF files in supplementary materials. Independent replication by a second lab validates protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.